Sub‑Nanomolar Potency Against Wild‑Type RET and Oncogenic Mutants Versus Multikinase Inhibitors
BLU-667 trans form inhibits wild-type RET and the clinically relevant mutants V804L, V804M, M918T, and the CCDC6-RET fusion with IC50 values ranging from 0.3 to 0.4 nM in biochemical assays . In contrast, the multikinase inhibitor cabozantinib exhibits IC50 values approximately 8-fold higher against wild-type RET, while the difference reaches ≥10‑fold for RET M918T and up to >10,000‑fold for certain drug‑resistant V804 mutants where MKIs lose activity entirely [1]. This sub‑nanomolar profile means the trans form can fully suppress the target at concentrations that leave off‑target kinases unengaged, a critical parameter when designing dose–response experiments in RET‑dependent cell models.
| Evidence Dimension | Biochemical IC50 (nM) for RET wild-type and mutant variants |
|---|---|
| Target Compound Data | WT RET: 0.4 nM; V804L: 0.3 nM; V804M: 0.4 nM; M918T: 0.4 nM; CCDC6-RET: 0.4 nM |
| Comparator Or Baseline | Cabozantinib: ~3.2 nM (WT RET); Vandetanib: ~3.5 nM (WT RET); both show marked potency loss (up to >10,000‑fold) against V804 gatekeeper mutants |
| Quantified Difference | ≥8‑fold higher potency for BLU-667 vs cabozantinib/vandetanib on WT RET; >10‑fold on oncogenic variants; >10,000‑fold on resistant V804 mutants |
| Conditions | Biochemical kinase activity assay; recombinant RET catalytic domain; ATP at Km concentration |
Why This Matters
Procurement of BLU-667 trans form ensures investigators work with the exact stereoisomer achieving sub-nanomolar target engagement, avoiding the partial inhibition and mutant insensitivity inherent to older MKIs.
- [1] Blueprint Medicines. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667. Press Release, April 15, 2018. View Source
